

5-Bromo-4-fluoro-2-methyl-1H-indole physical properties

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Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-methyl-1H-indole

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Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **5-Bromo-4-fluoro-2-methyl-1H-indole**. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted physical properties and outlines a well-established synthetic methodology. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the synthesis and characterization of this and structurally related compounds.

Predicted Physical Properties

Quantitative data for **5-Bromo-4-fluoro-2-methyl-1H-indole** is not readily available in public chemical databases. The following table summarizes predicted physical properties based on computational models. These values should be considered estimates and require experimental verification.

Property	Predicted Value	Notes
Molecular Formula	C ₉ H ₇ BrFN	
Molecular Weight	228.06 g/mol	
Melting Point	Not available	Expected to be a solid at room temperature.
Boiling Point	> 300 °C (Predicted)	High boiling point is expected due to the heterocyclic structure and halogen substituents.
Solubility	Insoluble in water. Soluble in organic solvents like ethanol, ether, and acetone.	General solubility for similar indole structures.
pKa	~16-17 (Predicted)	The N-H proton of the indole ring is weakly acidic.

Spectroscopic Characteristics (Expected)

While specific spectra for **5-Bromo-4-fluoro-2-methyl-1H-indole** are not available, the expected spectroscopic characteristics can be inferred based on its structure:

- ¹H NMR:** The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton. The fluorine and bromine atoms would influence the chemical shifts and coupling patterns of the adjacent aromatic protons.
- ¹³C NMR:** The spectrum would display nine distinct carbon signals corresponding to the indole ring and the methyl group. The carbons attached to bromine and fluorine would show characteristic chemical shifts.
- IR Spectroscopy:** The infrared spectrum would be expected to show a characteristic N-H stretching vibration around 3400-3300 cm⁻¹, C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) would be a key feature, resulting in two molecular ion peaks separated by two mass units.

Proposed Synthesis Protocol: Fischer Indole Synthesis

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. The following protocol is a proposed pathway for the synthesis of **5-Bromo-4-fluoro-2-methyl-1H-indole**.

Starting Materials:

- (4-Bromo-3-fluorophenyl)hydrazine
- Acetone
- A suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)
- Solvent (e.g., ethanol, acetic acid)

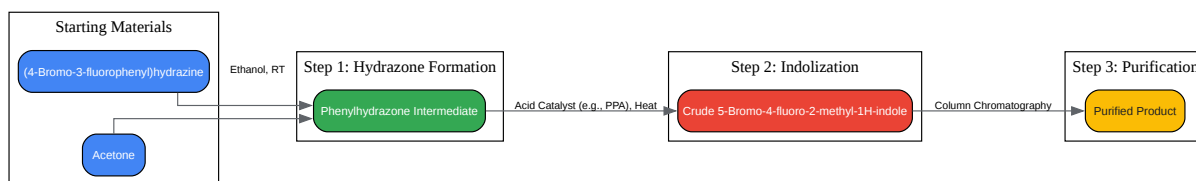
Detailed Methodology:

- **Hydrazone Formation:**
 - Dissolve (4-Bromo-3-fluorophenyl)hydrazine in a suitable solvent such as ethanol.
 - Add a slight excess of acetone to the solution.
 - The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude hydrazone. The product may be purified by recrystallization if necessary.

- Indolization (Cyclization):
 - The crude or purified phenylhydrazone is mixed with an acid catalyst. Polyphosphoric acid is often effective for this transformation and can also serve as the solvent.
 - The mixture is heated, typically in the range of 100-200 °C. The optimal temperature and reaction time need to be determined empirically.
 - The reaction involves a [1,5]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
 - After the reaction is complete (as monitored by TLC), the reaction mixture is cooled to room temperature.
 - The mixture is then carefully quenched by pouring it onto ice water.
 - The precipitated crude product is collected by filtration.
- Purification:
 - The crude **5-Bromo-4-fluoro-2-methyl-1H-indole** is purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
 - The fractions containing the desired product are combined and the solvent is evaporated to yield the purified compound.
 - The purity and identity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for **5-Bromo-4-fluoro-2-methyl-1H-indole** via the Fischer indole synthesis.



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Caption: Proposed Fischer Indole Synthesis Workflow.

Safety and Handling

Detailed toxicological properties of **5-Bromo-4-fluoro-2-methyl-1H-indole** have not been investigated. As with any halogenated organic compound, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Disclaimer

The information provided in this technical guide, particularly the physical properties and the synthesis protocol, is based on predictions and established chemical principles. This information is intended for guidance and research purposes only and has not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

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References

- 1. 2-Methylindole | 95-20-5 [chemicalbook.com]
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